molecular formula C16H28N2O4S B11675418 Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate

Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate

Cat. No.: B11675418
M. Wt: 344.5 g/mol
InChI Key: ABCDBOKKOWMMLP-UHFFFAOYSA-N
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Description

Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate is a complex organic compound with a unique structure that includes a carbamimidoylsulfanyl group, a heptyl chain, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with a suitable carbamimidoyl chloride derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with a heptyl halide in the presence of a base to introduce the heptyl group. Finally, the oxolane ring is formed through an intramolecular cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamimidoylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate involves its interaction with specific molecular targets. The carbamimidoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The heptyl chain and oxolane ring may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-heptyl-2-oxooxolane-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolane ring and the heptyl chain differentiates it from other similar compounds, potentially leading to unique applications and mechanisms of action.

Properties

Molecular Formula

C16H28N2O4S

Molecular Weight

344.5 g/mol

IUPAC Name

ethyl 5-(carbamimidoylsulfanylmethyl)-3-heptyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C16H28N2O4S/c1-3-5-6-7-8-9-16(13(19)21-4-2)10-12(22-14(16)20)11-23-15(17)18/h12H,3-11H2,1-2H3,(H3,17,18)

InChI Key

ABCDBOKKOWMMLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(CC(OC1=O)CSC(=N)N)C(=O)OCC

Origin of Product

United States

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